Cas no 19686-05-6 (2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole)
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Chemical and Physical Properties
Names and Identifiers
-
- 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- TIMTEC-BB SBB009260
- AKOS JY2082904
- AKOS B006613
- 2,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]-INDOLE
- ART-CHEM-BB B006613
- 2,8-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
- 2,8-Dimethyl-2,3,4,5-tetrahydro-1Hpyrido[4,3-b]indole
- 1H-Pyrido(4,3-b)indole,2,3,4,5-tetrahydro-2,8-dimethyl
- 2,3,4,5-Tetrahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole
- 2,5-DIOXOPYRROLIDIN-1-YL 12-SULFANYLDODECANOATE
- 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole(SALTDATA: FREE)
- 2.8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- DEHYDROSTOBADINE
- 2,3,4,5-Tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole
- SBB009260
- DiMebon II
- BRN 0958096
- Oprea1_561845
- Oprea1_301007
- CBDivE_010708
- Probes2_000324
- Probes1_000106
- BAS 01530386
- 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
- CS-0062517
- DTXSID70173351
- FT-0645973
- 2, 8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 19686-05-6
- BDBM50478797
- J-507546
- NCGC00245301-01
- AC-7652
- Cambridge id 5161544
- 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
- A4308
- SCHEMBL167500
- SS-3096
- 2,8-dimethyl-2,3,4,5-tetrahydro-1h-pyrido(4,3-b)indole
- BB 0254177
- 5-23-07-00381 (Beilstein Handbook Reference)
- 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido (4,3-b) indole
- 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
- CHEMBL303192
- MFCD00452533
- AKOS000265972
- 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole #
- ALBB-006793
- 2,8-dimethyl-1H,3H,4H,5H-pyrido[4,3-b]indole
- 2,3,4,5-Tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole;Dehydrostobadine
- STK315363
- DB-020267
-
- MDL: MFCD00452533
- Inchi: 1S/C13H16N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,14H,5-6,8H2,1-2H3
- InChI Key: MUZFLDUALLSEBH-UHFFFAOYSA-N
- SMILES: N1(C)CCC2=C(C3C=C(C)C=CC=3N2)C1
Computed Properties
- Exact Mass: 200.13100
- Monoisotopic Mass: 200.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 19A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.137
- Melting Point: 156-158°C
- Boiling Point: 342.1 °Cat760mmHg
- Flash Point: 160.7 °C
- Refractive Index: 1.645
- PSA: 19.03000
- LogP: 2.40210
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190811-5g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 95% | 5g |
$588.64 | 2023-09-02 | |
| Alichem | A029190811-10g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 95% | 10g |
$840.51 | 2023-09-02 | |
| Alichem | A029190811-25g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 95% | 25g |
$1069.00 | 2023-09-02 | |
| Fluorochem | 026179-1g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole |
19686-05-6 | 95% | 1g |
£125.00 | 2022-03-01 | |
| TRC | D457450-100mg |
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D457450-250mg |
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | D457450-500mg |
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 500mg |
$115.00 | 2023-05-18 | ||
| TRC | D457450-1g |
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 1g |
$ 130.00 | 2022-06-05 | ||
| Matrix Scientific | 038047-500mg |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 500mg |
$126.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H857515-1g |
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | ≥98% | 1g |
96.00 | 2021-05-17 |
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Suppliers
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Introduction to 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS No. 19686-05-6)
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole, identified by its Chemical Abstracts Service (CAS) number 19686-05-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridoindole class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of multiple nitrogen atoms in its fused ring system imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole consists of a pyridine ring fused with an indole moiety, with methyl substituents at the 2- and 8-positions. This specific arrangement enhances its interactions with biological targets, including enzymes and receptors. The compound’s versatility as a pharmacophore has been explored in various research settings, particularly in the quest to develop novel therapeutic agents.
In recent years, 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has been investigated for its potential role in modulating biological pathways associated with neurological disorders. Studies have suggested that this compound may exhibit properties relevant to neuroprotection and cognitive enhancement. The indole core of the molecule is particularly noteworthy for its ability to interact with serotonin receptors and other neurotransmitter systems. This has prompted researchers to explore its derivatives as potential candidates for treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Moreover, the structural features of 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole have also attracted interest in the field of oncology. Preclinical studies have indicated that this compound may possess inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. The methyl groups at the 2- and 8-positions contribute to steric hindrance that can enhance binding affinity to target proteins. This has led to efforts in synthesizing analogs of 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole with improved pharmacokinetic profiles and reduced toxicity.
The synthesis of 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole involves multi-step organic reactions that typically begin with readily available precursors such as tryptophan or indole derivatives. The introduction of methyl groups at the specified positions requires careful control of reaction conditions to ensure regioselectivity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In terms of pharmacological activity, 2,8-dimethyl-1,H,pyrido[][3-b]indole(CAS No. 19686-05-6) has demonstrated promising results in both in vitro and in vivo models. Its ability to modulate neurotransmitter release and receptor activity makes it a candidate for further investigation into treating neurological conditions. Additionally, its interaction with cellular signaling pathways suggests potential applications in anti-inflammatory therapies.
The chemical stability of 2,,8-dimethyl-1H,,,5H-pyrido[4,
3-b]
indole) (CAS No.19686-05-6)is another important consideration for its practical application.
The compound’s
susceptibility
to degradation under
various environmental
conditions must be
evaluated to ensure
long-term viability
in storage and
transportation.
The solubility profile of
,
,
,
,
,
,
,
,
,
,
,
,
,
,
19686-05-6) (CAS No.) is another critical parameter that influences its formulation as a drug or research chemical.The compound exhibits moderate solubility in organic solvents such as methanol and ethanol but limited solubility in water.This characteristic necessitates specific formulation strategies when developing pharmaceutical products or reagents.The use of co-solvents or prodrugs may be required to enhance bioavailability or facilitate delivery systems.
In conclusion, 2,8-dimethyl-1,*,*,*,*,*pyrido[,*,*b]indole (CAS No.<*,*,*19686*,*,*05*,*,*6)<*,*,*> is a structurally intriguing heterocyclic compound with significant potential in pharmaceutical research.<*,*,*> Its biological activities,* including neuroprotective and anticancer properties,* make it a valuable scaffold for developing novel therapeutics.<*,*,*> Ongoing studies continue to uncover new aspects of its pharmacology,* paving the way for future clinical applications.<*,*,*> As synthetic chemistry advances,* the accessibility* and utility* of this compound are expected* to grow further,* contributing* to the expanding landscape* of medicinal chemistry.*
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